

Application Notes and Protocols for E7090 In Vitro Assays

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Introduction

E7090, also known as tasurgratinib, is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] These receptor tyrosine kinases are crucial in regulating cell proliferation, survival, and migration.[1][2] Genetic alterations in FGFRs, such as fusions, mutations, and amplifications, are implicated in the oncogenesis of various cancers, making them important therapeutic targets.[1][2][3] **E7090** has demonstrated significant antitumor activity in preclinical models with FGFR genetic alterations.[3] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of **E7090**.

Data Presentation

Table 1: E7090 Inhibitory Activity against FGFR Kinases

Target	IC50 (nmol/L)
FGFR1	0.71
FGFR2	0.50
FGFR3	1.2
FGFR4	120

Source: MedchemExpress.com[4]





Table 2: E7090 Antiproliferative Activity in Cancer Cell

Lines

Cell Line	Cancer Type	FGFR Alteration	IC50 (nmol/L)
SNU-16	Gastric Cancer	FGFR2 Amplification	5.7
4T1	Breast Cancer	Not specified	22

Source: AACR Journals, ResearchGate[5][6][7]

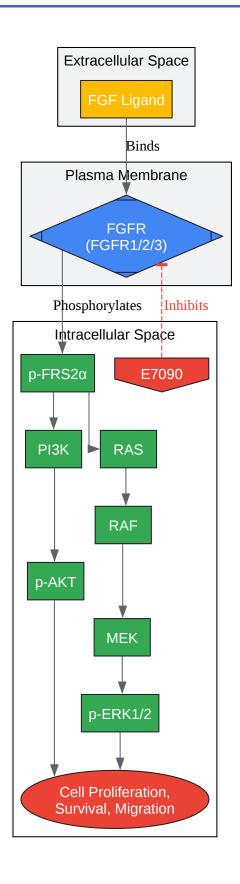
Table 3: E7090 Inhibition of FGFR Phosphorylation

Cell Line	Target	IC50 (nmol/L)
SNU-16	p-FGFR (Y653/654)	1.2

Source: AACR Journals, MedchemExpress.com[4][5]

Signaling Pathway Diagram





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Caption: FGF/FGFR signaling pathway and the inhibitory action of **E7090**.



Experimental Protocols Cell-Free Kinase Inhibition Assay

This assay determines the direct inhibitory effect of **E7090** on the kinase activity of purified recombinant FGFR enzymes.

Workflow Diagram:



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Caption: Workflow for the cell-free kinase inhibition assay.

Methodology:

- Compound Preparation: Prepare a 20 mmol/L stock solution of **E7090** in DMSO.[5][7] Create a serial dilution of the stock solution in the appropriate assay media.[5][7]
- Reaction Mixture: In a suitable assay plate, combine the purified recombinant FGFR enzyme, a specific substrate, ATP, and necessary metal ions (e.g., magnesium, manganese) in an appropriate buffer.[5][6][7]
- Initiate Reaction: Add the diluted E7090 or DMSO (as a vehicle control) to the reaction mixture.[5][6]
- Incubation: Incubate the plate at room temperature for a specified period to allow the enzymatic reaction to proceed.
- Detection: The kinase activity can be measured using various methods, such as the Off-Chip Mobility Shift Assay, which detects the phosphorylation of the substrate.[5][6][7]
- Data Analysis:



- The signal from the complete reaction mixture (with DMSO) is set as 0% inhibition.[5][6]
- The signal from a background control (without the enzyme) is set as 100% inhibition.[5][6]
- Calculate the percent inhibition for each E7090 concentration.
- Plot the percent inhibition against the logarithm of the E7090 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[5]

Cell Proliferation Assay

This assay evaluates the effect of **E7090** on the growth of cancer cell lines, particularly those with known FGFR alterations.

Workflow Diagram:



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Caption: Workflow for the cell proliferation assay.

Methodology:

- Cell Culture: Culture human cancer cell lines, such as SNU-16 (gastric cancer with FGFR2 amplification), in the recommended medium and conditions.[5]
- Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **E7090**. Include a vehicle control (DMSO).
- Incubation: Incubate the cells for 72 hours.[7]
- Viability Measurement: Assess cell viability using a suitable method, such as the Cell Counting Kit-8 (CCK-8).[5][7][8] Add the CCK-8 reagent to each well and incubate according



to the manufacturer's instructions.

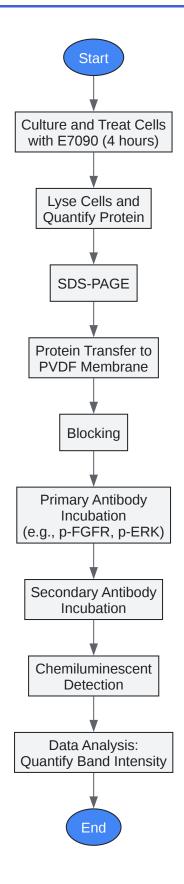
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[5]
- Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value by plotting the inhibition percentage against the drug concentration.[7]

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the inhibitory effect of **E7090** on the phosphorylation of FGFR and its downstream signaling proteins.

Workflow Diagram:





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Caption: Workflow for Western blotting analysis.



Methodology:

- Cell Treatment: Culture SNU-16 cells and treat them with varying concentrations of E7090 for 4 hours.[5][7]
- Cell Lysis: Prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
- SDS-PAGE: Separate equal amounts of protein from each sample on an SDSpolyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Antibody Incubation:
 - Incubate the membrane overnight at 4°C with primary antibodies specific for p-FGFR (Tyr653/654), FGFR2, p-FRS2α (Tyr436), p-ERK1/2 (Thr202/Tyr204), p-AKT (Ser473), and total forms of these proteins.[5][6] A loading control like β-actin should also be used.[6]
 - Wash the membrane and incubate with the appropriate peroxidase-conjugated secondary antibody.[5][6]
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins
 to their respective total protein levels.[5] Calculate the IC50 for the inhibition of
 phosphorylation.[5] E7090 has been shown to inhibit the phosphorylation of FRS2α, ERK1/2,
 and AKT in a dose-dependent manner.[4][5]



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